N,N'-Diethylethylenediamine (CAS 111-74-0) is a symmetric, sterically hindered secondary diamine widely procured as a specialized bidentate ligand, an advanced functionalization agent for metal-organic frameworks (MOFs), and a precise analytical standard . Unlike primary diamines, its dual ethyl substituents provide a highly specific steric profile that governs coordination geometry, limits cross-linking density in polymer networks, and fundamentally alters the thermodynamics of gas adsorption[1]. Operating as a colorless to light yellow liquid with a boiling point of 152-154 °C, this compound is a critical precursor for low-energy-penalty carbon capture adsorbents, thermochromic sensors, and pharmaceutical quality control assays .
Substituting N,N'-diethylethylenediamine with less hindered analogs like ethylenediamine (EDA) or N,N'-dimethylethylenediamine (DMEDA) routinely fails in applications requiring precise steric control . In carbon capture, replacing the ethyl groups with methyls (DMEDA) or protons (EDA) significantly increases the desorption temperature, eliminating the low-energy regeneration advantage of the adsorbent [1]. In coordination chemistry, primary diamines like EDA form tris-complexes with transition metals, whereas the bulky ethyl groups of N,N'-diethylethylenediamine restrict coordination to bis-complexes, enforcing a specific tetragonally distorted geometry essential for targeted spin states and thermochromic behavior[2]. Furthermore, in analytical chromatography, generic diamines lack the structural homology required to mimic the extraction and ionization behavior of target analytes like ethambutol, invalidating their use as internal standards .
pKa may shift protonation equilibria; >100-fold proton affinity vs. TMEDA alters speciation in buffered or protic media.
Ethyl steric hindrance modifies axial coordination; equatorial/axial balance may not replicate with DMEDA or TMEDA.
Room-temperature stable isomer inverted relative to EDA; nitro vs. nitrito selectivity may not transfer across diamines.
When appended to Mg2(dobpdc) metal-organic frameworks, N,N'-diethylethylenediamine creates a highly efficient CO2 adsorbent with an exceptionally low desorption temperature compared to standard amine systems [1]. The specific steric bulk of the ethyl groups destabilizes the ammonium carbamate chains sufficiently to allow CO2 release at 73 °C, whereas less hindered amines typically require regeneration temperatures well above 100 °C [1]. This quantitative reduction in desorption temperature directly translates to measurable energy savings in industrial temperature swing adsorption (TSA) processes.
| Evidence Dimension | CO2 Desorption Temperature |
| Target Compound Data | 73 °C (N,N'-diethylethylenediamine-appended MOF) |
| Comparator Or Baseline | >100 °C (Standard primary amine or DMEDA baselines) |
| Quantified Difference | Reduction of ~30 °C in regeneration temperature |
| Conditions | Temperature swing adsorption (TSA) cycle using functionalized Mg2(dobpdc) MOFs |
A lower desorption temperature drastically reduces the thermal energy penalty required to regenerate the adsorbent bed, lowering operational costs in carbon capture facilities.
In the synthesis of trans-nickel(II) complexes, N,N'-diethylethylenediamine exerts a stronger ligand field than its less hindered counterpart, N,N'-dimethylethylenediamine [1]. Furthermore, the steric bulk of the ethyl groups restricts the metal center to a maximum of two bidentate ligands, forming bis-complexes rather than the tris-complexes commonly seen with ethylenediamine [2]. This forces a tetragonally distorted octahedral or square planar geometry, which is critical for engineering specific magnetic susceptibilities (high-spin vs. low-spin) and thermochromic transitions [2].
| Evidence Dimension | Ligand Field Strength and Coordination Number |
| Target Compound Data | Stronger ligand field; strictly forms bis-complexes (max 2 ligands per Ni(II)) |
| Comparator Or Baseline | N,N'-dimethylethylenediamine (weaker field) and Ethylenediamine (forms tris-complexes) |
| Quantified Difference | Higher ligand field parameters and absolute restriction to bis-coordination |
| Conditions | Synthesis of trans-Ni(II) complexes in alcoholic solutions |
Allows materials scientists to precisely engineer the spin state and geometry of metal complexes for smart sensors and magnetic materials.
N,N'-diethylethylenediamine is the established internal standard for the liquid chromatographic assay of ethambutol in serum samples . Its symmetric, N,N'-diethyl-substituted secondary amine structure provides the exact degree of lipophilicity and pKa required to co-elute near the target analyte while maintaining baseline resolution. Generic diamines like ethylenediamine fail to match the extraction recovery and ionization efficiency of ethambutol, making them unsuitable for quantitative clinical or pharmaceutical quality control .
| Evidence Dimension | Assay Suitability (Retention and Recovery) |
| Target Compound Data | Validated internal standard for ethambutol LC assays |
| Comparator Or Baseline | Ethylenediamine (insufficient structural homology) |
| Quantified Difference | Matched recovery rates and baseline resolution |
| Conditions | Selective liquid chromatography of serum samples |
Ensures high accuracy, reproducibility, and regulatory compliance in the quantitative analysis of pharmaceutical formulations and biological samples.
Functionalizing MOFs with N,N'-diethylethylenediamine significantly alters the diffusion kinetics of CO2. Compared to bare MOFs which exhibit low diffusion coefficients (2.0 × 10^-11 m2/s), diamine functionalization enhances CO2 diffusion up to 13.2 × 10^-9 m2/s at low uptakes by complexing with the gas [1]. However, at high CO2 loadings, the specific steric hindrance of the ethyl groups appropriately decreases the diffusion coefficient (down to 1.6 × 10^-9 m2/s), preventing oversaturation and controlling the thermal dynamics of the adsorption bed [1].
| Evidence Dimension | CO2 Diffusion Coefficient |
| Target Compound Data | 1.6 to 13.2 × 10^-9 m2/s (loading-dependent) |
| Comparator Or Baseline | 2.0 × 10^-11 m2/s (Bare Mg2(dobpdc) MOF) |
| Quantified Difference | Orders of magnitude increase in diffusion rate at low uptake, followed by steric throttling |
| Conditions | Classical molecular dynamics simulations of functionalized MOFs |
Provides the kinetic control necessary to design highly efficient, rapid-cycling carbon capture filters that do not suffer from thermal runaway.
Utilizing the compound to functionalize Mg2(dobpdc) MOFs, taking advantage of its 73 °C desorption temperature to drastically lower the energy costs of industrial CO2 scrubbing [1].
Employing the compound as a highly specific internal standard in HPLC and LC-MS workflows for the quantification of ethambutol in clinical serum samples and drug formulations.
Acting as a sterically hindered bidentate ligand to produce copper(II) and nickel(II) bis-complexes that exhibit sharp, reversible red-to-violet color changes at specific transition temperatures for use in thermal sensors [2].
Used as an advanced solvating agent to stabilize lithium hexamethyldisilazide (LiHMDS) and other sensitive organometallic reagents during complex asymmetric syntheses, preventing unwanted aggregation .
Flammable;Corrosive